molecular formula C13H14ClN3S B4933036 3-(allylthio)-5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazole

3-(allylthio)-5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazole

Cat. No. B4933036
M. Wt: 279.79 g/mol
InChI Key: DDJZFONCHMAJAP-UHFFFAOYSA-N
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Description

3-(allylthio)-5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of 1,2,4-triazoles, which are widely used in medicinal chemistry, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 3-(allylthio)-5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazole is not fully understood. However, it is believed to exert its cytotoxic effects by inducing apoptosis, a process of programmed cell death. This compound has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
Studies have shown that 3-(allylthio)-5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazole exhibits a range of biochemical and physiological effects. This compound has been shown to induce DNA damage and inhibit cell proliferation. It has also been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-(allylthio)-5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazole in lab experiments is its potential as an anticancer agent. This compound has shown promising results in preclinical studies and could be further developed for clinical use. However, one of the limitations of using this compound is its cytotoxicity, which could also affect normal cells. Therefore, further studies are needed to determine the optimal dosage and delivery methods for this compound.

Future Directions

There are several future directions for the research on 3-(allylthio)-5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazole. One of the major directions is the development of more potent derivatives of this compound with improved selectivity and lower toxicity. Another direction is the investigation of the potential of this compound as a radiosensitizer, which could enhance the effectiveness of radiotherapy in cancer treatment. Additionally, this compound could also be studied for its potential in other areas, such as agrochemicals and materials science.
Conclusion:
In conclusion, 3-(allylthio)-5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazole is a promising compound with potential applications in various scientific research fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its derivatives in various fields.

Synthesis Methods

The synthesis of 3-(allylthio)-5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazole involves the reaction of 4-chlorobenzylidene malononitrile with allylthiol in the presence of sodium ethoxide and ethyl iodide. The resulting intermediate is then treated with hydrazine hydrate and acetic acid to obtain the final product.

Scientific Research Applications

3-(allylthio)-5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazole has shown potential in various scientific research applications. One of the major areas of research is in the field of medicinal chemistry, where this compound has been studied for its potential as an anticancer agent. Studies have shown that this compound exhibits cytotoxicity against a range of cancer cell lines, including breast, lung, and colon cancer.

properties

IUPAC Name

3-(4-chlorophenyl)-4-ethyl-5-prop-2-enylsulfanyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3S/c1-3-9-18-13-16-15-12(17(13)4-2)10-5-7-11(14)8-6-10/h3,5-8H,1,4,9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDJZFONCHMAJAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC=C)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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